2-(4-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-28-21-6-8-22(9-7-21)29-16-24(27)25-14-23(20-11-13-30-17-20)26-12-10-18-4-2-3-5-19(18)15-26/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOIAUCQVPRVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyphenol, tetrahydroisoquinoline, and thiophene derivatives. These intermediates are then subjected to various reactions including etherification, amide bond formation, and other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Tetrahydroisoquinoline Derivatives: The target compound shares the THIQ core with compounds like 20 but differs in substituents. The thiophen-3-yl group may confer unique steric and electronic effects compared to benzyl or aryl groups in other THIQ derivatives.
- Acetamide Variations: The 4-methoxyphenoxy acetamide moiety is structurally similar to the quinazolinone-linked acetamide in , though the latter’s quinazolinone core likely reduces CNS permeability due to increased polarity.
- Thiophene-Containing Analogs : highlights a THIQ derivative with a thiophene-2-carbonyl group, suggesting that thiophene positioning (3-yl vs. 2-carbonyl) significantly alters molecular interactions.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Solubility Data
Key Observations :
- Receptor Selectivity: THIQ-based compounds like 20 and 54 show orexin-1 receptor antagonism, suggesting the target compound may share this activity . The thiophene and methoxyphenoxy groups could enhance selectivity over orexin-2.
- Solubility: The 4-methoxyphenoxy group in the target compound likely improves aqueous solubility compared to nonpolar derivatives (e.g., 20), though less than dimethylamino-substituted analogs (e.g., 9d ).
- CNS Penetration : The THIQ core and moderate lipophilicity (logP ~3–4, estimated) suggest favorable blood-brain barrier permeability, similar to 20 and 54 .
Comparison with Analogues :
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide represents a novel chemical entity with potential therapeutic applications. Its complex structure incorporates elements known for various biological activities, including the tetrahydroisoquinoline moiety, which has been associated with neuroprotective and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound is as follows:
This structure consists of:
- A methoxyphenoxy group
- A tetrahydroisoquinoline segment
- A thiophene ring
Pharmacological Properties
- Neuroprotective Effects :
- Anti-inflammatory Activity :
- Antioxidant Activity :
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors involved in mood regulation and cognitive function.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammation and oxidative stress pathways.
Case Studies
- In Vivo Studies :
- In Vitro Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 360.47 g/mol |
| Neuroprotective Activity | Yes |
| Anti-inflammatory Activity | Yes |
| Antioxidant Capacity | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
